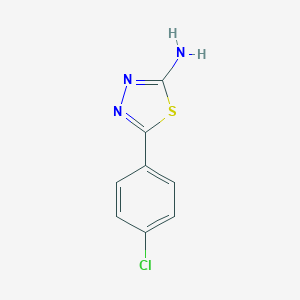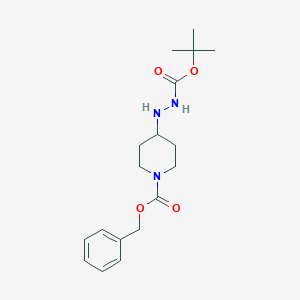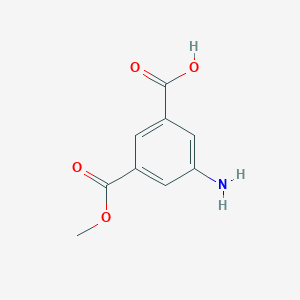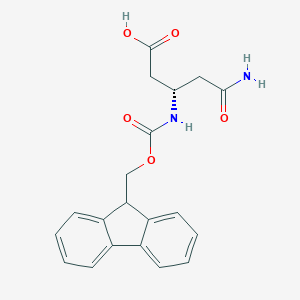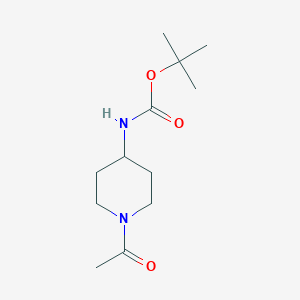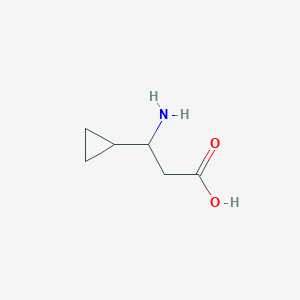
3-Amino-3-cyclopropylpropanoic acid
Descripción general
Descripción
3-Amino-3-cyclopropylpropanoic acid, also known as 3-cyclopropyl-beta-alanine, is an amino acid derivative . It has a molecular weight of 129.16 and is typically stored in a dark, dry place at temperatures between 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The linear formula of this compound is C6H11NO2 . The InChI code is 1S/C6H11NO2/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H,8,9) .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound has a molecular weight of 129.16 .Mecanismo De Acción
Target of Action
The primary targets of 3-Amino-3-cyclopropylpropanoic acid are currently unknown. This compound is a derivative of propanoic acid, which suggests it may interact with biological systems in a similar manner . .
Mode of Action
As an amino acid derivative, it could potentially interact with various enzymes, receptors, or transport proteins, but this is purely speculative without further studies .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its structure, it might be involved in amino acid metabolism or other related pathways. Without specific studies on this compound, it’s difficult to determine its exact role in biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. Its bioavailability, half-life, metabolism, and excretion patterns remain unknown. It’s important to note that these properties can significantly impact the compound’s therapeutic potential .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Without specific studies on this compound, it’s difficult to determine its exact effects at the molecular and cellular levels .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-CAPA in laboratory experiments is its stability. It is relatively easy to synthesize and is stable in a wide range of temperatures and pH levels. It is also soluble in water, making it easy to use in a variety of experiments. However, 3-CAPA is not very soluble in organic solvents, so it may not be suitable for some experiments.
Direcciones Futuras
In the future, 3-CAPA may be used to develop new drugs and therapies. It could be used to study the structure and function of proteins and DNA, as well as to study the mechanisms of enzyme action. It could also be used to develop new agrochemicals and polymers. Additionally, 3-CAPA may be used to study the effects of inflammation and to develop new treatments for a variety of diseases. Finally, 3-CAPA could be used to study the effects of certain neurotransmitters and to develop new therapies for neurological disorders.
Aplicaciones Científicas De Investigación
3-CAPA has a wide range of scientific applications. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used in the study of enzyme mechanisms and the development of new drugs. 3-CAPA has been used in the study of the structure and function of proteins, as well as in the study of the structure and function of DNA and RNA.
Safety and Hazards
Propiedades
IUPAC Name |
3-amino-3-cyclopropylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWFMMMLMIDKCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436203 | |
| Record name | 3-AMINO-3-CYCLOPROPYLPROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
331633-72-8 | |
| Record name | 3-AMINO-3-CYCLOPROPYLPROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



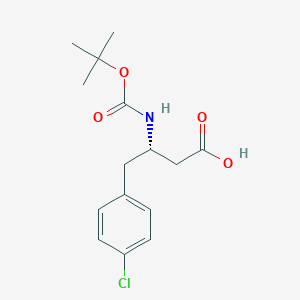
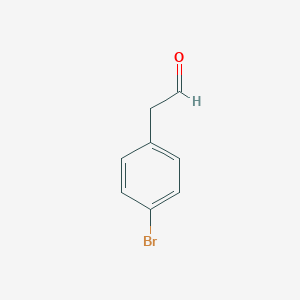
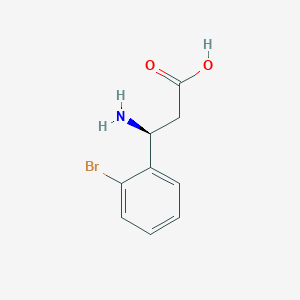
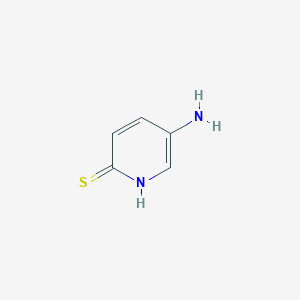
![2-Azabicyclo[2.2.1]heptane](/img/structure/B112407.png)

